

# Cross-Validation of Enniatin B Quantification Methods: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various analytical methods for the quantification of **Enniatin B**, a prevalent emerging mycotoxin, with a focus on interlaboratory cross-validation. The data and protocols presented are compiled from peer-reviewed studies to support researchers in selecting and validating robust analytical methods.

## Comparative Performance of Enniatin B Quantification Methods

The following table summarizes the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of **Enniatin B** as reported in various validation studies. These studies, while not all part of a single proficiency test, provide a benchmark for the expected performance of these methods across different laboratories and matrices.



Paramet er	Laborato ry/Study Referen ce	Matrix	Recover y (%)	Intra-day Precisio n (RSD %)	Inter-day Precisio n (RSD %)	Linearity (R²)	LOQ
Method 1	Juan et al. (2020) [1]	Cereal- based Products	97 - 108	Not Reported	Not Reported	Not Reported	2 μg/kg
Method 2	De Santis et al. (2015) [2][3]	Human Plasma	85 - 120	< 18	< 21	0.993 - 0.999	20 - 40 ng/L
Method 3	De Santis et al. (2015) [2][3]	Human Urine	85 - 120	< 18	< 21	0.991 - 0.999	5 - 20 ng/L
Method 4	Rodrígue z- Carrasco et al. (2015)[4]	Rat Serum, Feces	70 - 106	< 10	< 20	> 0.99	≤ 10 ng/mL
Method 5	Tolosa et al. (2019) [5]	Animal Feed	> 85	< 15	< 20	> 0.99	1.0 μg/kg
Method 6	Tolosa et al. (2019) [5]	Raw Materials (Cereals)	> 85	< 15	< 20	> 0.99	0.5 μg/kg

RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

A proficiency test involving 11 laboratories that submitted results for enniatins highlighted that LC-MS/MS is the preferred analytical technique for the simultaneous determination of multiple mycotoxins[6]. The results from multi-mycotoxin methodologies did not show statistically significant differences from those of single-analyte procedures[6].



### **Experimental Protocols**

The methodologies employed in the cited studies generally involve a sample preparation step followed by analysis using LC-MS/MS. Below are detailed examples of the experimental protocols.

#### **Sample Preparation**

A common approach for sample preparation is the "dilute-and-shoot" method or extraction with an organic solvent followed by a clean-up step.

- Cereal-Based Products: A typical extraction involves a mixture of water and ethyl acetate[6].
   Another validated method for multiple mycotoxins in cereals utilizes a "dilute-and-shoot" principle, demonstrating its suitability for determining low concentrations of various mycotoxins[7].
- Human Biological Fluids (Plasma and Urine): A validated method for the simultaneous
  determination of enniatins and beauvericin in human urine and plasma consists of a specific
  pretreatment for each matrix, followed by solid-phase extraction (SPE) on graphitized carbon
  black cartridges[2][3]. This SPE step is crucial for high absolute recoveries (76%–103%) and
  the removal of major matrix interferences[2][3].
- Animal Feeds and Raw Materials: An in-house validated analytical procedure for animal feeds and their ingredients is based on an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up step, commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method[5].

#### **LC-MS/MS Analysis**

The instrumental analysis is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.

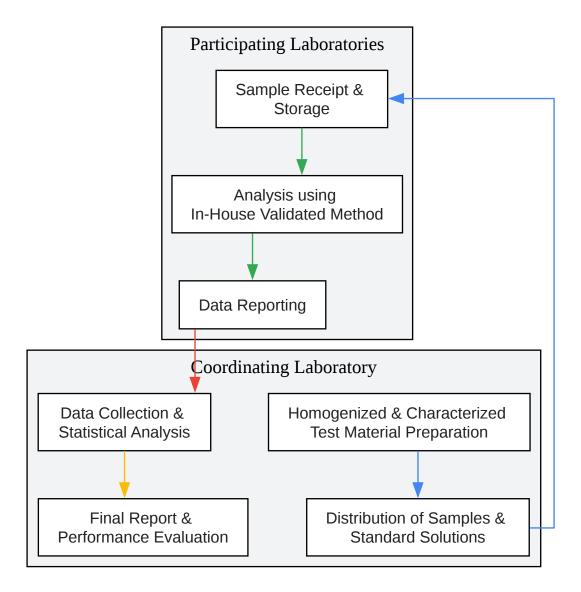
- Chromatography: Ultra-high-performance liquid chromatography (UHPLC) or highperformance liquid chromatography (HPLC) systems are used for the separation of analytes.
- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for the ionization of enniatins.



 Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for detection and quantification in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

### **Cross-Laboratory Validation Workflow**

The cross-validation of analytical methods between different laboratories is essential to ensure the comparability and reliability of results. This process is critical for regulatory purposes, proficiency testing, and collaborative studies. A generalized workflow for an inter-laboratory cross-validation study is depicted in the following diagram.





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Caption: Workflow of an inter-laboratory cross-validation study.

This workflow ensures that each participating laboratory analyzes identical, well-characterized samples, and the results are then centrally collected and statistically evaluated to assess the performance and comparability of the different analytical methods. Such studies are crucial for establishing standardized methods and ensuring the reliability of data across different testing facilities[8][9].

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